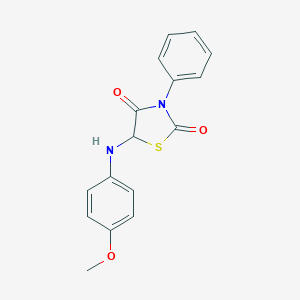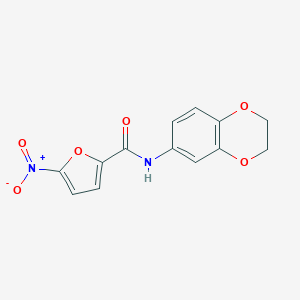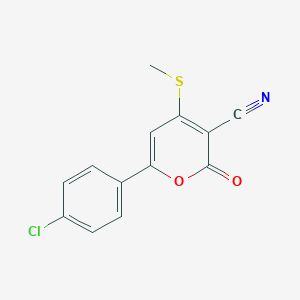
5-(4-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione, commonly known as MPPT, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. MPPT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of MPPT is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell differentiation.
Biochemical and Physiological Effects
MPPT has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activity. MPPT has also been found to improve insulin sensitivity and glucose tolerance in animal models, as well as reduce lipid accumulation in liver cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPT in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using MPPT is its potential toxicity, as high doses of MPPT have been found to cause liver damage in animal models.
Direcciones Futuras
There are several future directions for research involving MPPT. One area of interest is in the development of new thiazolidinedione derivatives with improved efficacy and safety profiles. Another area of interest is in the development of new therapeutic applications for MPPT, such as in the treatment of neurodegenerative diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of MPPT and its potential interactions with other biological processes.
Métodos De Síntesis
The synthesis of MPPT involves the reaction of 4-methoxyaniline with thiazolidine-2,4-dione in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure MPPT.
Aplicaciones Científicas De Investigación
MPPT has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where MPPT has been found to exhibit anti-tumor activity. MPPT has also been studied for its potential use in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose tolerance in animal models.
Propiedades
Fórmula molecular |
C16H14N2O3S |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
5-(4-methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-9-7-11(8-10-13)17-14-15(19)18(16(20)22-14)12-5-3-2-4-6-12/h2-10,14,17H,1H3 |
Clave InChI |
YDPPAMZPZBPQSB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)

![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)

